molecular formula C9H9IN2O B13973429 7-ethoxy-3-iodoimidazo[1,2-a]pyridine

7-ethoxy-3-iodoimidazo[1,2-a]pyridine

Cat. No.: B13973429
M. Wt: 288.08 g/mol
InChI Key: QJVBIMZHMJVSCC-UHFFFAOYSA-N
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Description

7-Ethoxy-3-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-3-iodoimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the iodination of 7-ethoxyimidazo[1,2-a]pyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-3-iodoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 7-ethoxy-3-aminoimidazo[1,2-a]pyridine, 7-ethoxy-3-thioimidazo[1,2-a]pyridine, and 7-ethoxy-3-alkylimidazo[1,2-a]pyridine.

    Oxidation Reactions: Products include 7-ethoxyimidazo[1,2-a]pyridine-3-carboxaldehyde and 7-ethoxyimidazo[1,2-a]pyridine-3-carboxylic acid.

    Reduction Reactions: Products include 7-ethoxy-3-iododihydroimidazo[1,2-a]pyridine.

Scientific Research Applications

7-Ethoxy-3-iodoimidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-ethoxy-3-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The ethoxy and iodo substituents enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodoimidazo[1,2-a]pyridine
  • 7-Ethoxyimidazo[1,2-a]pyridine
  • 3-Bromoimidazo[1,2-a]pyridine

Uniqueness

7-Ethoxy-3-iodoimidazo[1,2-a]pyridine is unique due to the presence of both ethoxy and iodo substituents, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .

Properties

Molecular Formula

C9H9IN2O

Molecular Weight

288.08 g/mol

IUPAC Name

7-ethoxy-3-iodoimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H9IN2O/c1-2-13-7-3-4-12-8(10)6-11-9(12)5-7/h3-6H,2H2,1H3

InChI Key

QJVBIMZHMJVSCC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=NC=C(N2C=C1)I

Origin of Product

United States

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